molecular formula C14H15NOS B14139571 Dibenzylsulfoximide

Dibenzylsulfoximide

Katalognummer: B14139571
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: PQEQYIQDYKTOFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzylsulfoximide is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. It is characterized by the presence of a sulfoximine group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, with two benzyl groups attached to the nitrogen. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibenzylsulfoximide can be synthesized through several methods. One common approach involves the oxidation of dibenzylsulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of dibenzylsulfide with chloramine-T in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzylsulfoximide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonimidates or sulfonamides.

    Reduction: Reduction reactions can convert it back to dibenzylsulfide.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonimidates, sulfonamides.

    Reduction: Dibenzylsulfide.

    Substitution: Various substituted sulfoximides.

Wissenschaftliche Forschungsanwendungen

Dibenzylsulfoximide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research has explored its potential as a precursor for drug candidates with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of dibenzylsulfoximide involves its ability to interact with various molecular targets through its sulfoximine group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic properties of the sulfur and nitrogen atoms, which can participate in redox reactions and nucleophilic attacks.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfonimidates: These compounds share the sulfoximine group but differ in their substituents.

    Sulfonamides: Similar in structure but with a sulfonamide group instead of a sulfoximine group.

    Sulfoxides: Contain a sulfur-oxygen double bond but lack the nitrogen atom.

Uniqueness

Dibenzylsulfoximide is unique due to its combination of stability and reactivity. The presence of two benzyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic research and industrial applications.

Eigenschaften

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

dibenzyl-imino-oxo-λ6-sulfane

InChI

InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI-Schlüssel

PQEQYIQDYKTOFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.